1-Boc-4-methylpiperidine-4-carboxamide
Overview
Description
1-Boc-4-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a white to off-white solid that is commonly used in organic synthesis and pharmaceutical research . The compound is also known by its IUPAC name, tert-butyl 4-(aminocarbonyl)-4-methyl-1-piperidinecarboxylate .
Preparation Methods
1-Boc-4-methylpiperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Boc-4-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-methylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Boc-4-methylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Boc-piperidine-4-carboxaldehyde: This compound has a similar structure but with an aldehyde functional group instead of a carboxamide group.
4-(N-Boc-amino)piperidine: This compound has a similar piperidine ring structure but with an amino group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
1-Boc-4-methylpiperidine-4-carboxamide is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₉N₂O₃
- Structural Features :
- A piperidine ring, which is a six-membered nitrogen-containing heterocycle.
- A tert-butyloxycarbonyl (Boc) protecting group, enhancing stability and reactivity.
- A carboxamide functional group that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of the Boc protecting group while preserving the carboxamide functionality. The general synthetic route includes:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed.
- Boc Protection : The nitrogen atom in the piperidine ring is protected using Boc anhydride.
- Carboxamide Formation : The carboxylic acid derivative is reacted to form the carboxamide.
This synthetic approach enables the selective manipulation of functional groups for further derivatization.
Pharmacological Potential
This compound exhibits several pharmacological properties that make it a candidate for drug development:
- Metabolic Stability : The presence of the methyl group may influence metabolic pathways, potentially enhancing the compound's stability in biological systems.
- Drug Design Applications : Its structural characteristics allow it to serve as a scaffold for developing novel therapeutic agents targeting various biological pathways .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Inhibition Studies : In vitro assays have demonstrated that derivatives of piperidine compounds can inhibit specific kinases involved in cancer progression. For instance, related compounds showed significant inhibition of ERK5 kinase activity, suggesting potential applications in oncology .
-
Cell Line Testing : The compound's derivatives were tested across multiple cancer cell lines, including:
- Human renal cell carcinoma (A498)
- Osteosarcoma (SJSA-1)
- Breast cancer (MDA-MB-231)
- Neuroactive Properties : Related structures have been noted for their roles in modulating neurotransmitter systems, indicating potential applications in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Boc-4-benzylpiperidine-4-carboxamide | C₁₅H₁₉N₂O₃ | Benzyl substitution enhances lipophilicity |
This compound | C₁₃H₁₉N₂O₃ | Methyl group may influence metabolic stability |
N-Boc-piperidine-2-carboxylic acid | C₁₃H₁₉N₂O₄ | Position of carboxylic acid affects reactivity |
1-Boc-piperidine | C₉H₁₅N | Simplified structure without additional substituents |
This table illustrates how variations in substituents can lead to distinct chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXDRHZKKDYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693933 | |
Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343788-67-0 | |
Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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